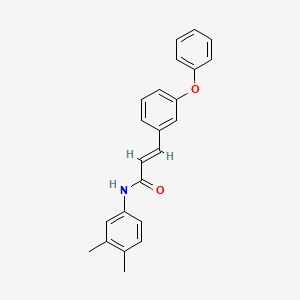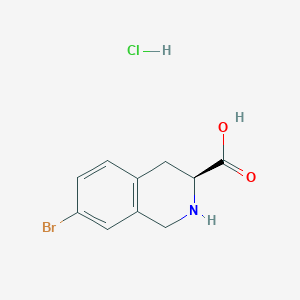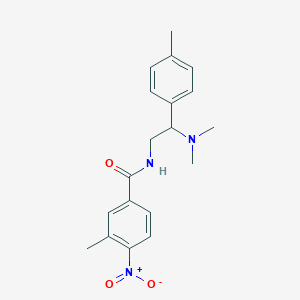![molecular formula C19H14BrFN4OS B2470359 3-Brom-N-(2-(2-(4-Fluorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamid CAS No. 894042-57-0](/img/structure/B2470359.png)
3-Brom-N-(2-(2-(4-Fluorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole group, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a triazole group, another five-membered ring but with three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzamide derivative with a thiazole derivative . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical and Chemical Properties Analysis
The compound has a molecular weight of 294.119 . Other physical and chemical properties are not specified in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische und entzündungshemmende Aktivität
Verbindungen mit einem Thiazolring haben sich als analgetisch (schmerzlindernd) und entzündungshemmend erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Schmerz- und Entzündungsbehandlung .
Antibakterielle und antifungale Aktivität
Thiazolderivate haben antimikrobielle und antifungale Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller und antifungaler Mittel eingesetzt werden könnten, die im Kampf gegen Infektionskrankheiten unerlässlich sind.
Antivirale Aktivität
Thiazolverbindungen wurden auch als antiviral wirksam befunden . Das bedeutet, dass sie möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnten, die im gegenwärtigen globalen Gesundheitskontext besonders wichtig sind.
Diuretische Aktivität
Es wurde festgestellt, dass einige Thiazolderivate als Diuretika wirken . Diuretika helfen dem Körper, überschüssiges Wasser und Salz auszuscheiden und werden oft zur Behandlung von Bluthochdruck und anderen Herzerkrankungen eingesetzt.
Anticonvulsive und neuroprotektive Aktivität
Thiazolderivate haben antikonvulsive und neuroprotektive Aktivitäten gezeigt . Dies deutet darauf hin, dass sie zur Behandlung neurologischer Erkrankungen wie Epilepsie eingesetzt werden könnten.
Antitumor- oder zytotoxische Aktivität
Thiazolverbindungen wurden als antitumorös oder zytotoxisch befunden . Das bedeutet, dass sie möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Enzyminhibitor-Aktivität
Triazolothiadiazin-Derivate, zu denen die Verbindung gehört, wurden als Enzyminhibitoren gefunden . Enzyminhibitoren sind Substanzen, die die Aktivität von Enzymen reduzieren und zur Behandlung verschiedener Krankheiten, darunter Krebs und Infektionskrankheiten, eingesetzt werden können .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, the interaction of this compound with its targets and any resulting changes would depend on these substituents.
Biochemical Pathways
It is known that thiazole derivatives can induce biological effects through various targets . The downstream effects would depend on these targets and the specific biological activity being exhibited.
Pharmacokinetics
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, the ADME properties of this compound would likely be influenced by the MEP surface of the thiazole ring and the substituents on it.
Result of Action
It is known that thiazole derivatives can exhibit a wide range of biological activities . Therefore, the molecular and cellular effects would depend on the specific biological activity being exhibited.
Action Environment
It is known that the orientation of the thiazole ring towards the target site and the nucleophilicity of nitrogen can be altered by substituents at position-2 and -4 . Therefore, environmental factors could potentially influence these properties and thus the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUIWAZPJPHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
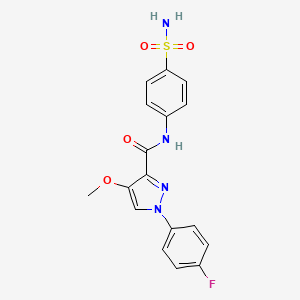
![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
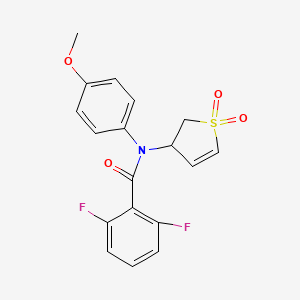
![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
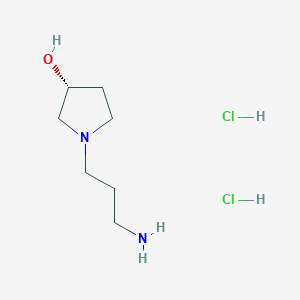
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)
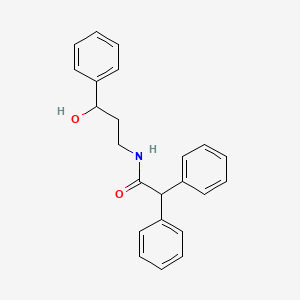
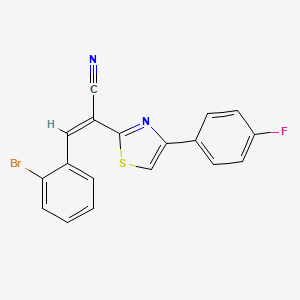
![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
